molecular formula C17H26N2O B2354893 N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide CAS No. 946326-86-9

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide

Cat. No.: B2354893
CAS No.: 946326-86-9
M. Wt: 274.408
InChI Key: OYKIWEFPTAGLFH-UHFFFAOYSA-N
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Description

N-((1-Isopropylpiperidin-4-yl)methyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a (1-isopropylpiperidin-4-yl)methyl substituent. This compound is of interest due to its structural complexity, combining a lipophilic isopropylpiperidine moiety with the aromatic 3-methylbenzamide core.

Properties

IUPAC Name

3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13(2)19-9-7-15(8-10-19)12-18-17(20)16-6-4-5-14(3)11-16/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKIWEFPTAGLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

A widely adopted route involves reductive amination of 1-isopropylpiperidin-4-one with methylamine:

  • Piperidin-4-one is alkylated with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield 1-isopropylpiperidin-4-one.
  • Condensation with methylamine in methanol forms the corresponding imine.
  • Reduction using sodium cyanoborohydride (NaBH₃CN) in acetic acid affords (1-isopropylpiperidin-4-yl)methylamine with 68–72% yield.

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
1 i-PrBr, K₂CO₃, DMF 85% 95%
2 MeNH₂, MeOH 92% 98%
3 NaBH₃CN, AcOH 70% 97%

This method prioritizes atom economy but requires rigorous exclusion of moisture during imine formation.

Gabriel Synthesis via Phthalimide Intermediate

Alternative approaches employ the Gabriel synthesis to avoid over-alkylation:

  • 1-Isopropylpiperidin-4-ylmethanol is converted to the corresponding mesylate (MsCl, Et₃N, 0°C).
  • Displacement with potassium phthalimide in DMF yields the phthalimido derivative.
  • Hydrazinolysis (NH₂NH₂, EtOH, reflux) liberates the primary amine, achieving 65% overall yield.

Advantages:

  • Minimizes N-alkylation side products
  • Compatible with acid-sensitive substrates

3-Methylbenzoyl Chloride Preparation

Direct Chlorination of 3-Methylbenzoic Acid

Treatment of 3-methylbenzoic acid with thionyl chloride (SOCl₂, 80°C, 2 h) provides 3-methylbenzoyl chloride in 94% yield. Excess SOCl₂ is removed via distillation under reduced pressure.

In Situ Activation Using Coupling Reagents

Modern protocols favor in situ activation to avoid handling corrosive acyl chlorides:

  • EDCI/HOBt System: 3-Methylbenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DCM, 0°C → RT, 12 h.
  • T3P® Activation: Propylphosphonic anhydride (T3P®, 50% in EtOAc) with DIPEA in THF, 30 min activation time.

Amide Bond Formation Strategies

Classical Schotten-Baumann Reaction

Reaction of (1-isopropylpiperidin-4-yl)methylamine (1.1 eq) with 3-methylbenzoyl chloride (1.0 eq) in dichloromethane/water biphasic system:

  • Conditions: 0°C → RT, 6 h, NaHCO₃ as base
  • Yield: 78% after column chromatography (SiO₂, EtOAc/hexane 3:7)

Catalytic Coupling Using Nickel Complexes

Adapting methodologies from N-methylbenzamide synthesis:

  • Catalyst: Ni(OAc)₂·4H₂O (5 mol%)
  • Ligand: Tris(2,4,6-trimethoxyphenyl)phosphine (5 mol%)
  • Base: NaOMe (2.0 eq) in NMP, 110°C, 10 h
  • Yield: 82% with >99% conversion (monitored by LCMS)

Comparative Efficiency:

Method Temp (°C) Time (h) Yield (%)
Schotten-Baumann 25 6 78
Nickel Catalysis 110 10 82
T3P® Activation 25 12 85

One-Pot Tandem Synthesis

Recent patents describe integrated approaches combining piperidine functionalization and amidation:

  • Step 1: 1-Isopropylpiperidin-4-one (1.0 eq), methylamine (2.0 eq), Ti(Oi-Pr)₄ (0.1 eq), MeOH, 50°C, 3 h
  • Step 2: NaBH₃CN (1.5 eq), AcOH (2.0 eq), 0°C → RT, 2 h
  • Step 3: 3-Methylbenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, 12 h
    Overall Yield: 74% (three steps, no intermediate purification)

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂: EtOAc/hexane gradients (20→50%)
  • Reverse Phase C18: MeCN/H₂O (0.1% TFA) 30→70% over 30 min
  • Recrystallization: EtOAc/hexane (1:5) yields >99% purity crystals

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 3.88 (d, J=13.2 Hz, 2H, NCH₂), 3.02–2.95 (m, 1H, i-Pr), 2.84 (dd, J=12.8, 4.4 Hz, 2H, Piperidine-H), 2.32 (s, 3H, Ar-CH₃)
  • HRMS (ESI+): m/z calc. for C₁₈H₂₇N₂O [M+H]⁺ 299.2124, found 299.2121

Industrial-Scale Considerations

Cost Optimization

  • Amine Synthesis: Batch vs. continuous flow reductive amination reduces catalyst loading by 40%
  • Solvent Recovery: DCM/water biphasic systems enable >90% solvent reuse

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate potential for visible-light-mediated amidation using Ir(ppy)₃ (2 mol%) and N-ethylcarbazole (sacrificial reductant) under blue LED irradiation.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media, though yields remain suboptimal (≤55%).

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound's functional groups allow for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.
  • Reagent in Organic Reactions : Its reactivity can facilitate multiple synthetic pathways to create diverse chemical entities.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation, potentially offering new avenues for cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being evaluated for:

  • Therapeutic Applications : Its interactions with various biological targets suggest potential use in developing drugs for treating neurological disorders and other diseases.
  • Mechanism of Action Studies : Understanding how this compound modulates enzyme activity or receptor binding can lead to insights into its pharmacological effects.

Case Study 1: Anticancer Activity

A study conducted on piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant anti-proliferative effects against various cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell growth and apoptosis.

Case Study 2: Antimicrobial Evaluation

Research evaluating the antimicrobial properties of similar compounds found that those containing piperidine moieties showed enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties worth investigating further.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent Features Yield (%) Melting Point (°C) Key Functional Role
N-((1-Isopropylpiperidin-4-yl)methyl)-3-methylbenzamide (Target) Isopropylpiperidine, 3-methylbenzamide N/A N/A Potential pharmacophore
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide 2,4-Dioxoimidazolidine, thiourea linker 64 220–221 Structural analog for synthesis studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, hydroxyethyl ~60* N/A C-H functionalization catalyst
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Piperazine, trifluoromethyl, pyridine N/A N/A Synthetic intermediate

*Estimated from similar synthesis methods in .

Key Observations:
  • Lipophilicity : The target compound’s isopropylpiperidine group increases lipophilicity compared to the hydrophilic N,O-bidentate analog in . This may enhance membrane permeability but reduce aqueous solubility.
  • Melting Points : The 3-methylbenzamide derivative in has a high melting point (220–221°C), likely due to hydrogen bonding via the thiourea linker . The target compound’s melting point is unreported but may be influenced by piperidine ring flexibility.
  • Synthetic Yields : Yields for analogs range from 50–82% (), with the 3-methylbenzamide derivative achieving 64% . The target’s synthesis efficiency may depend on steric hindrance from the isopropyl group.

Functional and Pharmacological Comparisons

Role in C-H Functionalization
  • N,O-Bidentate Directing Groups () : The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C-H bond activation via chelation, forming stable five-membered metallacycles .
  • Target Compound : The isopropylpiperidine group is unlikely to act as a directing group but may enhance binding to biological targets (e.g., receptors) through hydrophobic interactions.

Q & A

Q. What are the key steps in synthesizing N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a substituted piperidine moiety. Key steps include:

  • Amide Bond Formation : Use coupling agents like HBTU or BOP with a base (e.g., Et3_3N) in THF to facilitate the reaction between 3-methylbenzoic acid and (1-isopropylpiperidin-4-yl)methylamine. Reaction times of 12–24 hours under inert conditions are common .
  • Purification : Silica gel column chromatography with gradients of chloroform/methanol (e.g., 3:1 v/v) effectively isolates the product .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar excess of amine), monitor reaction progress via TLC, and ensure anhydrous conditions to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry. For example, aromatic protons in the 3-methylbenzamide group appear as a singlet (~δ 2.34 ppm for the methyl group), while piperidine protons show multiplet splitting (~δ 2.30–3.20 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+^+ peaks. Expected m/z values align with the molecular formula (e.g., ~317.2 g/mol) .
  • Melting Point Analysis : Compare observed melting points with literature values to assess purity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound with varying substituents?

Methodological Answer: Discrepancies often arise from conformational flexibility in the piperidine ring or substituent-induced electronic effects. To resolve this:

  • 2D NMR Techniques : Use COSY or HSQC to assign overlapping proton signals (e.g., distinguishing between axial/equatorial piperidine protons) .
  • Variable Temperature NMR : Probe dynamic effects by analyzing spectra at different temperatures (e.g., 25°C vs. 60°C) to identify rotameric equilibria .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., phenoxybenzamide derivatives) to validate shifts .

Q. What methodological approaches are recommended for evaluating the impact of stereochemistry on the biological activity of this compound derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers. Monitor optical rotation ([α]D_{D}) to confirm configuration, as seen in analogous compounds with [α]D_{D} values of +60°–+65° .
  • Biological Assays : Test enantiomers in receptor-binding assays (e.g., GPCRs or kinase inhibition) to correlate stereochemistry with activity. For example, (S)-configured piperidines may show enhanced binding affinity due to spatial alignment with hydrophobic pockets .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to predict stereochemical preferences and guide synthetic prioritization .

Q. How can researchers design experiments to analyze conflicting solubility data for this compound in different solvent systems?

Methodological Answer:

  • Solubility Screening : Use a high-throughput platform (e.g., HPLC with evaporative light scattering detection) to test solubility in polar (e.g., DMSO, methanol) and nonpolar (e.g., chloroform) solvents .
  • Counterion Effects : Convert the free base to salts (e.g., hydrochloride) to enhance aqueous solubility, as demonstrated for related dihydrochloride derivatives .
  • Hansen Solubility Parameters : Calculate HSP values to identify optimal solvent blends (e.g., THF/water mixtures) that balance solubility and stability .

Data Contradiction and Validation

Q. What strategies are effective in resolving contradictions between theoretical and experimental mass spectrometry data for this compound analogs?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Use FT-ICR or Orbitrap instruments to achieve <5 ppm mass accuracy, distinguishing between isobaric species (e.g., [M+H]+^+ vs. [M+Na]+^+) .
  • Fragmentation Analysis : Compare MS/MS patterns with predicted fragmentation pathways (e.g., cleavage at the amide bond or piperidine ring) to confirm structural assignments .
  • Synthetic Controls : Prepare and analyze reference standards with known modifications (e.g., deuterated analogs) to validate detection methods .

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